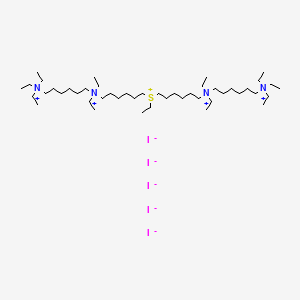
Pyrido(2,3-b)quinoxalin-2(1H)-one, 1-methyl-, 5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido(2,3-b)quinoxalin-2(1H)-one, 1-methyl-, 5-oxide is a heterocyclic compound that belongs to the quinoxaline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-b)quinoxalin-2(1H)-one, 1-methyl-, 5-oxide typically involves multi-step organic reactions. Common starting materials include pyridine derivatives and quinoxaline precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This might include continuous flow chemistry, automated synthesis, and other advanced techniques.
Análisis De Reacciones Químicas
Types of Reactions
Pyrido(2,3-b)quinoxalin-2(1H)-one, 1-methyl-, 5-oxide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxides, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of Pyrido(2,3-b)quinoxalin-2(1H)-one, 1-methyl-, 5-oxide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate these mechanisms fully.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Pyrido(2,3-b)quinoxalin-2(1H)-one, 1-methyl-, 5-oxide include other quinoxaline derivatives, such as:
- Quinoxaline-2,3-dione
- 2-Methylquinoxaline
- 6-Nitroquinoxaline
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and specific functional groups, which may confer distinct biological activities and chemical reactivity.
Conclusion
This compound is a compound of significant interest in various scientific fields
Propiedades
| 82032-74-4 | |
Fórmula molecular |
C12H9N3O2 |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
1-methyl-5-oxidopyrido[3,2-b]quinoxalin-5-ium-2-one |
InChI |
InChI=1S/C12H9N3O2/c1-14-11(16)7-6-10-12(14)13-8-4-2-3-5-9(8)15(10)17/h2-7H,1H3 |
Clave InChI |
HMVMAEFIELIWRE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=CC2=[N+](C3=CC=CC=C3N=C21)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)

![Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]](/img/structure/B14431005.png)
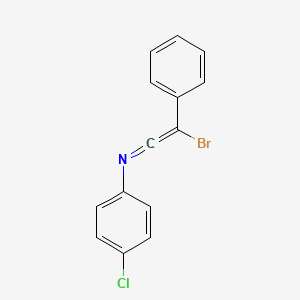


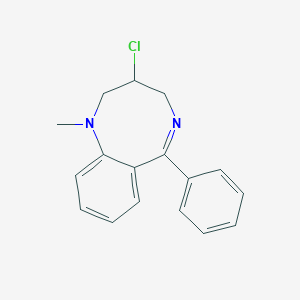
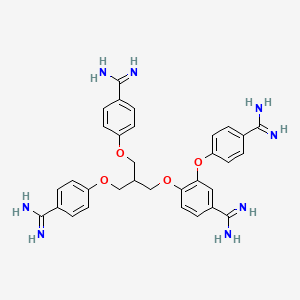
![Benzene, [(3-methyl-1,2-pentadienyl)thio]-](/img/structure/B14431044.png)
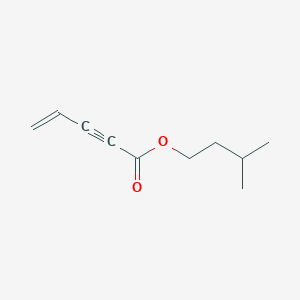
![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)
